
Benzoic acid--(2S)-but-3-en-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–(2S)-but-3-en-2-ol (1/1) is a compound that combines benzoic acid and (2S)-but-3-en-2-ol in a 1:1 ratio Benzoic acid is a simple aromatic carboxylic acid with the formula C₆H₅COOH, while (2S)-but-3-en-2-ol is an organic compound with a hydroxyl group and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S)-but-3-en-2-ol (1/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with (2S)-but-3-en-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of benzoic acid–(2S)-but-3-en-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–(2S)-but-3-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the double bond in (2S)-but-3-en-2-ol to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in (2S)-but-3-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid and corresponding aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–(2S)-but-3-en-2-ol (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid–(2S)-but-3-en-2-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical processes. The presence of both the carboxylic acid and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
(2S)-but-3-en-2-ol: An organic compound with a hydroxyl group and a double bond, used in organic synthesis.
Uniqueness
Benzoic acid–(2S)-but-3-en-2-ol (1/1) is unique due to the combination of benzoic acid and (2S)-but-3-en-2-ol, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90270-43-2 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
benzoic acid;(2S)-but-3-en-2-ol |
InChI |
InChI=1S/C7H6O2.C4H8O/c8-7(9)6-4-2-1-3-5-6;1-3-4(2)5/h1-5H,(H,8,9);3-5H,1H2,2H3/t;4-/m.0/s1 |
InChI-Schlüssel |
DCNSGLXERNQMAQ-VWMHFEHESA-N |
Isomerische SMILES |
C[C@@H](C=C)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC(C=C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


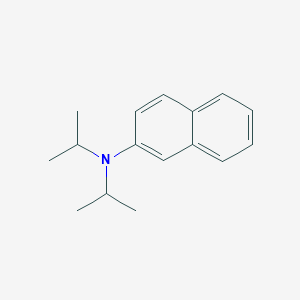
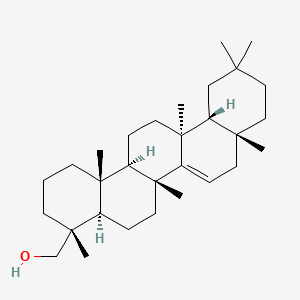
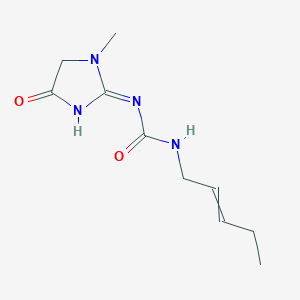
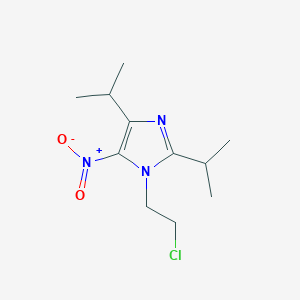
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
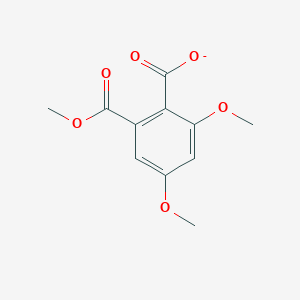
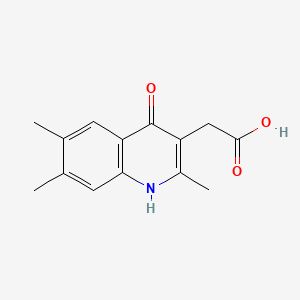
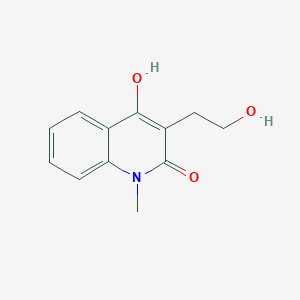
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
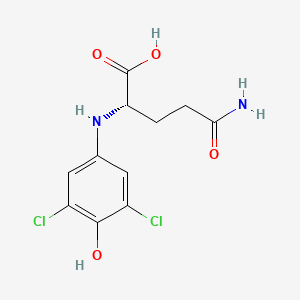
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
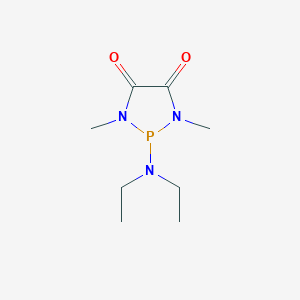
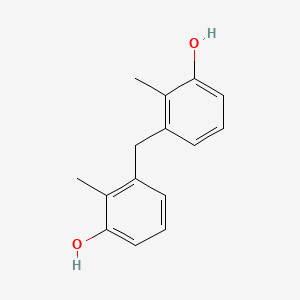
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
